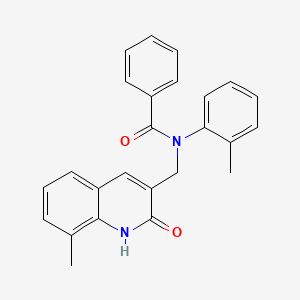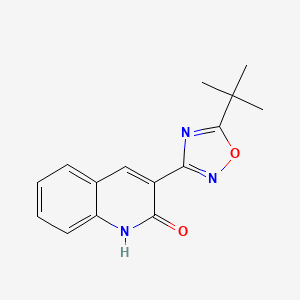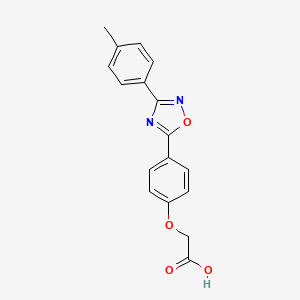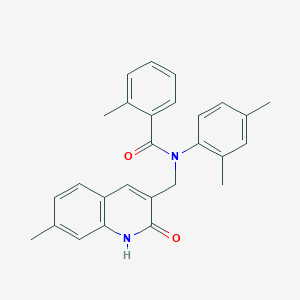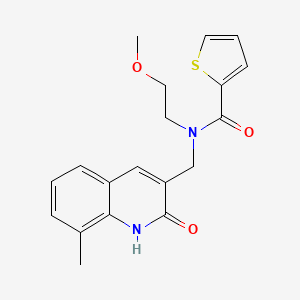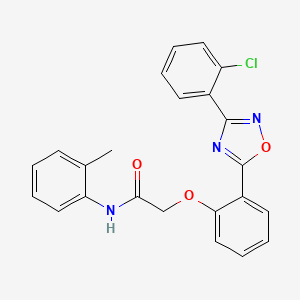
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, commonly referred to as CPOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOX belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of CPOX is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, CPOX has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CPOX has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. In addition, CPOX has been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, suggesting its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, CPOX has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In animal models of inflammation, CPOX has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. Moreover, CPOX has been shown to enhance the expression of neurotrophic factors and inhibit the production of reactive oxygen species, leading to the protection of neurons from oxidative stress.
实验室实验的优点和局限性
CPOX has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, CPOX can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, CPOX also has some limitations, such as its limited water solubility and potential toxicity at high concentrations. Therefore, researchers should carefully consider the appropriate dosage and administration route when using CPOX in lab experiments.
未来方向
There are several future directions for the research of CPOX. First, further studies are needed to elucidate the precise mechanism of action of CPOX, particularly in the context of neurological disorders. Second, the potential of CPOX as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored. Third, the development of novel CPOX derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the use of CPOX in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the research on CPOX has significant implications for the development of new therapeutic agents for various diseases.
合成方法
CPOX can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with hydrazine hydrate to produce 2-chlorobenzohydrazide. The resulting compound is then reacted with 2-(2-hydroxyphenoxy)acetic acid in the presence of a coupling reagent to yield CPOX. The synthesis method of CPOX has been optimized to achieve high yield and purity, making it suitable for various scientific applications.
科学研究应用
CPOX has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, CPOX has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CPOX has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, CPOX has been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)23-26-22(27-30-23)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWJVUNBQSYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

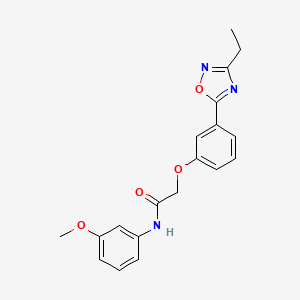
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

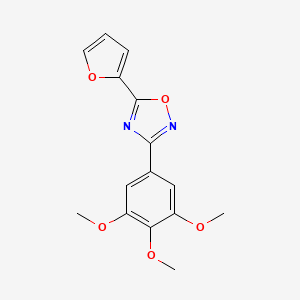
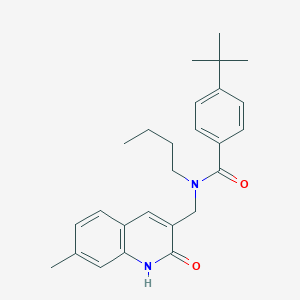

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
